2-Aminocyclohexanone hydrochloride
CAS No.: 6946-05-0
Cat. No.: VC2037187
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6946-05-0 |
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Molecular Formula | C6H12ClNO |
Molecular Weight | 149.62 g/mol |
IUPAC Name | 2-aminocyclohexan-1-one;hydrochloride |
Standard InChI | InChI=1S/C6H11NO.ClH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H |
Standard InChI Key | HGHZKLDCXNJLJK-UHFFFAOYSA-N |
SMILES | C1CCC(=O)C(C1)N.Cl |
Canonical SMILES | C1CCC(=O)C(C1)N.Cl |
Physical and Chemical Properties
Basic Identification and Structure
2-Aminocyclohexanone hydrochloride (CAS: 6946-05-0) is the hydrochloride salt of 2-aminocyclohexanone. Its structure consists of a cyclohexane ring with an amino group at the C-2 position adjacent to a carbonyl group at C-1, forming a salt with hydrochloric acid. This arrangement creates a multifunctional compound with distinct chemical reactivity patterns due to the proximity of the amino and ketone functional groups .
The compound has the IUPAC name 2-aminocyclohexan-1-one hydrochloride and is sometimes referred to as 2-aminocyclohexanone hydrochloride (1:1) in chemical databases and literature .
Physical Properties
The physical properties of 2-Aminocyclohexanone hydrochloride are summarized in Table 1:
Property | Value |
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CAS Number | 6946-05-0 |
Molecular Formula | C6H12ClNO |
Molecular Weight | 149.619 g/mol |
Density | 1.023 g/cm³ |
Boiling Point | 213.9°C at 760 mmHg |
Flash Point | 83.2°C |
Appearance | Solid |
Standard InChI | InChI=1S/C6H11NO.ClH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H |
InChI Key | HGHZKLDCXNJLJK-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(=O)C(C1)N.Cl |
These physical characteristics define the compound's behavior in various chemical and biological systems .
Chemical Reactivity
2-Aminocyclohexanone hydrochloride exhibits reactivity patterns characteristic of both ketones and primary amines:
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The carbonyl group participates in nucleophilic addition reactions typical of ketones
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The primary amine function can engage in condensation reactions with aldehydes and ketones
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Its bifunctional nature enables both intramolecular and intermolecular transformations
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In acidic environments, the compound can undergo deamination reactions, leading to ring contraction products
The salt form enhances water solubility compared to the free base while maintaining reactivity at both functional centers, making it particularly useful in aqueous reaction systems.
Synthesis and Production Methods
Laboratory Synthesis
Multiple synthetic routes exist for preparing 2-aminocyclohexanone hydrochloride:
Reduction of 2-Nitrocyclohexanone
The primary laboratory synthesis involves the reduction of 2-nitrocyclohexanone using hydrogen gas in the presence of a platinum catalyst in ethanol solution. This reaction is typically conducted under a nitrogen atmosphere and completes within a few hours.
From 2-Isonitrosocyclohexanone
As documented by Edwards and Lesage, another established synthesis begins with 2-isonitrosocyclohexanone:
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The isonitrosoketone (9.5 g) is slowly added to a solution of stannous chloride (40 g) in concentrated hydrochloric acid (50 ml)
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Mossy tin (24 g) is added, and the mixture is heated on a steam bath for 15 minutes
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The solution is diluted with water (1 L), and tin is precipitated using hydrogen sulfide
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After filtration, the clear solution is reduced to dryness in vacuo at 40°C
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The residue is recrystallized from absolute ethanol, yielding approximately 3.85 g (35%) of the hydrochloride salt
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Further recrystallization from ethanol-ethyl acetate produces colorless needles with a melting point of 154-155°C
Industrial Production
Industrial synthesis of 2-aminocyclohexanone hydrochloride follows similar principles to laboratory methods but with optimized conditions for scale-up. Key considerations include:
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Controlled reaction parameters to maximize yield and purity
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Efficient heating and cooling systems to manage exothermic reactions
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Specialized reactors for handling hydrogen gas under pressure
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Automated purification processes including crystallization and filtration
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Quality control measures throughout the production process
The final product is typically purified through recrystallization or other suitable methods to obtain the desired quality for commercial applications.
Applications in Chemical Synthesis
As a Building Block in Heterocyclic Chemistry
2-Aminocyclohexanone hydrochloride serves as a valuable intermediate in constructing various heterocyclic compounds. Its bifunctional nature allows for the creation of nitrogen-containing ring systems that are prevalent in natural products and pharmaceutically active compounds .
Fischer Indole Synthesis
One of the most significant applications of this compound is in the Fischer indole synthesis. Research demonstrates that it can participate in tandem reactions to form complex indole structures efficiently:
A documented procedure involves adding 2-aminocyclohexanone hydrochloride (50 mg, 0.334 mmol) to a solution of ortho-halophenylhydrazines hydrochloride (4 equiv) in n-propyl alcohol (2 mL) at room temperature. The reaction mixture is refluxed for 3 hours, followed by solvent removal in vacuo. Glacial acetic acid (3 mL) is then added to the residue, and the mixture is refluxed for 12 hours. After cooling and water addition, the solid product is collected by filtration and purified by chromatography .
This one-pot reaction efficiently assembles indolo[2,3-a]carbazoles, which are important structural motifs in medicinal chemistry and natural product synthesis .
Deamination Reactions
Studies by Edwards and Lesage have explored the deamination of 2-aminocyclohexanone hydrochloride using sodium nitrite under acidic conditions. These reactions yield various products, including:
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Cyclopentane carboxylic acid (approximately 50% yield)
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2-Methyl-2-cyclopentene-1-ones
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Bicyclohexane-2-ones
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Water-soluble products including adipic acid and 3-hydroxy-2-methylcyclopentanone
The deamination procedures typically involve:
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Dissolving 2-aminocyclohexanone hydrochloride in dilute sulfuric acid
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Adding sodium nitrite solution slowly with shaking
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Allowing the reaction to proceed at room temperature
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Separating the products into neutral and acidic fractions through extraction
This reaction showcases the compound's ability to undergo skeletal rearrangements, making it useful for accessing diverse structural scaffolds.
Research Findings and Biochemical Interactions
Enzymatic Interactions
Research indicates that 2-aminocyclohexanone hydrochloride interacts with various enzymes, including cytochrome P450, influencing oxidation-reduction processes. These interactions can lead to either enzyme inhibition or activation depending on the specific context.
The compound can form stable complexes with enzymes, making it valuable in studying enzyme mechanisms and developing potential inhibitors for biochemical applications.
Case Studies in Synthetic Methodology
Research has demonstrated the utility of 2-aminocyclohexanone hydrochloride in developing novel synthetic methodologies. In one notable example, it was used to create a series of indolo[2,3-a]carbazoles through a one-pot Fischer indole synthesis process .
The optimized reaction conditions allowed for the formation of these complex heterocyclic structures in good yields, highlighting the compound's value in developing efficient synthetic routes to biologically relevant molecules. This approach represents a significant advancement in the construction of fused ring systems commonly found in natural products and pharmaceutical compounds .
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